molecular formula C9H14O5 B13193078 Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13193078
M. Wt: 202.20 g/mol
InChI Key: YJQIKEXYTHABDL-UHFFFAOYSA-N
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Description

Methyl 4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic epoxide compound of significant interest in medicinal chemistry and anticancer research. This compound features a unique 1,6-dioxaspiro[2.5]octane core, which incorporates an oxirane (epoxide) ring spiro-fused to a six-membered 1,4-dioxane ring . The structure is characterized by a methyl ester group and a methoxy substituent, which influence its reactivity and physical properties. Compounds within this structural class have demonstrated notable potential as antitumor agents . Research on analogous spiroepoxide structures indicates that their biological activity is often linked to the presence of the strained epoxide ring, which can act as a reactive pharmacophore, enabling covalent interaction with biological targets . Specifically, structurally related molecules have been investigated as potent inhibitors of the spliceosome, a complex molecular machine involved in mRNA processing . Inhibition of the spliceosome disrupts gene expression in cancer cells, leading to cell cycle arrest and apoptosis, making this mechanism a promising avenue for the development of novel anticancer therapeutics . This product is intended for research purposes as a valuable building block in organic synthesis and for the development of potential pharmaceutical agents. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5/c1-11-6-5-13-4-3-9(6)7(14-9)8(10)12-2/h6-7H,3-5H2,1-2H3

InChI Key

YJQIKEXYTHABDL-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC12C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Radical-Induced Spirocyclization

Based on the literature, a common approach involves generating alkoxyl radicals from N-alkoxyphthalimide derivatives, which then undergo intramolecular radical addition to form the spirocyclic core. This method allows for stereocontrol and functional group tolerance.

Example Procedure:

  • Prepare N-alkoxyphthalimide precursor from suitable alcohols
  • Generate radicals using tributyltin hydride at reflux in toluene
  • Radical addition to form the spirocyclic framework
  • Subsequent functionalization to introduce the methoxy and ester groups

Stereoselective Synthesis via Chiral Pool Precursors

Using chiral starting materials such as glucose derivatives ensures stereochemical fidelity. The key steps involve selective oxidation, reduction, and cyclization to achieve the desired configuration.

Reaction Scheme Overview

Step Reaction Type Reagents / Conditions Purpose
1 Radical initiation n-Bu₃SnH, AIBN, reflux Generate alkoxyl radicals
2 Radical cyclization Intramolecular addition Form spirocyclic core
3 Methylation CH₃I, K₂CO₃, acetone Introduce methoxy group
4 Esterification Methyl alcohol, acid catalyst Attach carboxylate ester

In-Depth Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Radical Cyclization

Reaction Radical Source Solvent Temperature Yield (%) Reference
Radical cyclization n-Bu₃SnH Toluene Reflux 65-80
Photocatalytic fac-Ir(ppy)₃ Acetonitrile Room temp 50-70

Table 2: Methylation and Esterification Conditions

Step Reagents Solvent Catalyst Yield (%) Reference
Methylation CH₃I, K₂CO₃ Acetone - 85-95
Esterification Methanol Acid catalyst - 80-90

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, ester groups, and spiro ring composition. Key examples include:

Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1695047-38-1)
  • Molecular formula : C₁₀H₁₆O₄
  • Molecular weight : 200.23 g/mol
  • Key differences: Replaces the 4-methoxy group with a methyl group, reducing polarity and molecular weight. Limited availability (currently out of stock) .
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1544375-49-6)
  • Molecular formula : C₁₁H₁₈O₄
  • Molecular weight : 214.26 g/mol
  • Key differences: Ethyl ester (vs. methyl) enhances lipophilicity.
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1692434-03-9)
  • Molecular formula : C₁₀H₁₅ClO₃
  • Molecular weight : 218.68 g/mol
  • Key differences : Chlorine substituent at position 2 and a single oxygen atom in the spiro ring (1-oxa vs. 1,6-dioxa). The chloro group increases molecular weight and may confer electrophilic reactivity .
(2R,3R)-Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Key differences : Stereospecific (R,R) configuration and ethyl ester. The 5,5-dimethyl groups create a rigid spiro system, which could influence crystallinity or biological interactions .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Notable Features
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 1869269-88-4 C₉H₁₄O₅ 202.20 4-methoxy, methyl ester High oxygen content, polar substituent
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1695047-38-1 C₁₀H₁₆O₄ 200.23 2,4-dimethyl, methyl ester Lower polarity, discontinued availability
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 214.26 5,7-dimethyl, ethyl ester Increased lipophilicity
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-chloro, 4-methyl, 1-oxa ring Electrophilic potential
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1517946-89-2 C₉H₁₄O₄ 186.21 2-methyl, methyl ester Simplest analog, discontinued production

Biological Activity

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H12_{12}O4_4
  • CAS Number : 1470556-05-8
  • Purity : 95% .

Antioxidant Activity

Antioxidant activity is critical in preventing oxidative stress-related diseases. Studies have shown that various compounds with similar structures exhibit significant antioxidant properties.

Research Findings

A study utilizing different extraction methods reported that compounds similar to this compound demonstrated varying degrees of antioxidant activity when tested using DPPH and ABTS assays. The results indicated that the antioxidant activity is influenced by the extraction method and conditions used .

Extraction MethodDPPH IC50_{50} (µg/mL)ABTS IC50_{50} (µg/mL)
Soxhlet28.082402.95
Hydrodistillation25.32Higher values observed

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

Case Studies

Research has highlighted that compounds with dioxaspiro structures exhibit notable antimicrobial activities against a range of pathogens. For instance, a series of tests indicated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Salmonella typhimurium100 µg/mL

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties.

The compound is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in spiro-ring formation .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
A combination of methods is required for unambiguous characterization:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns methoxy (δ ~3.3–3.5 ppm) and spirocyclic protons (δ ~1.5–2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirocyclic region .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. For example, spirocyclic compounds with similar complexity have been resolved at 0.8–1.0 Å resolution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion) .

How can computational methods like DFT be applied to study its conformational stability and reactivity?

Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:

  • Conformational Analysis : Compare energy-minimized structures (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to X-ray data to identify dominant conformers .
  • Reactivity Prediction : Fukui indices and frontier molecular orbital (FMO) analysis predict electrophilic/nucleophilic sites. For example, the spirocyclic oxygen may act as a hydrogen-bond acceptor .
  • Transition-State Modeling : Simulate reaction pathways (e.g., ester hydrolysis) using IRC (Intrinsic Reaction Coordinate) calculations .

How can researchers resolve contradictions between spectral data and crystallographic findings?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., fluxionality in solution vs. static solid-state structures):

  • Dynamic NMR : Variable-temperature NMR detects conformational exchange in solution (e.g., ring puckering) .
  • Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which are common in spiro compounds .
  • Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks .

What strategies are used to determine the stereochemistry of this compound?

Advanced Research Question

  • X-ray Anomalous Dispersion : Assign absolute configuration using Cu-Kα radiation and Flack parameters .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • Comparative Analysis : Compare experimental optical rotation with DFT-calculated values (e.g., ORD spectra) .

How can researchers design experiments to study its potential biological activity or mechanism of action?

Advanced Research Question

  • Target Identification : Docking studies (AutoDock Vina) against proteins with spirocyclic-binding pockets (e.g., spliceosome modulators) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450 isoforms) using liver microsomes .
  • Isotopic Labeling : Radiosynthesis (e.g., ¹⁴C-labeled ester group) to track metabolic pathways .

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